molecular formula C17H22N4 B5665900 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine

2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5665900
M. Wt: 282.4 g/mol
InChI Key: NHJTYNGUMBPGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives and analogs related to 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine has been extensively studied. For example, novel synthesis routes have been developed for thiopyrano [4,3-d] pyrimidine derivatives, showcasing the compound's intricate synthetic pathway and potential for structural modification (Xu et al., 2014). Similarly, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines has been described, highlighting the structural diversity and the introduction of substituents to enhance the compound's activity (Jang et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, have been elucidated, providing insight into the structural conformation and crystalline properties of similar molecular frameworks (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of pyrimidine derivatives, focusing on their reactivity and potential pharmacological effects. For instance, the synthesis and antitumor activity of diamino-methylpyrido[2,3-d]pyrimidine derivatives have been investigated, revealing significant insights into the compound's chemical behavior and potential therapeutic applications (Grivsky et al., 1980).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, solubility, and thermal stability, are crucial for understanding their behavior in various environments and applications. Although specific studies on 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine are not detailed here, analogous compounds have been analyzed to determine their physical characteristics, aiding in the broader comprehension of related chemical entities.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are fundamental aspects of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine's research. Investigations into the synthesis and pharmacological effects of optically active derivatives highlight the compound's versatile chemical nature and potential for development into pharmacologically active agents (Ashimori et al., 1991).

properties

IUPAC Name

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-14-4-5-16(15(2)12-14)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJTYNGUMBPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.